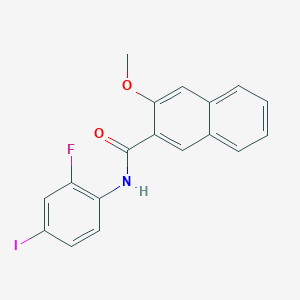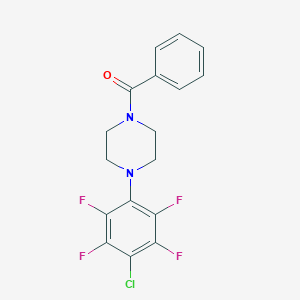![molecular formula C22H19BrN2O3 B250987 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as BPN-15606, is a novel drug candidate that has shown promising results in scientific research studies. Its chemical structure consists of a benzamide core with a bromine and methoxy group attached to it, along with a phenylacetyl amino group.
作用機序
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It enhances the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, learning, and memory. This compound has also been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including neuronal development and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can enhance synaptic plasticity, improve memory and learning, and reduce inflammation and oxidative stress in the brain. This compound has also been found to have neuroprotective effects and can promote neuronal survival and regeneration.
実験室実験の利点と制限
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, one of the limitations of this compound is its low solubility, which can make it challenging to administer in certain experimental conditions.
将来の方向性
There are several future directions for 3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide research. One potential area of investigation is its potential therapeutic use in other neurological disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective mGluR5 modulators based on the chemical structure of this compound. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in humans.
合成法
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the preparation of the benzamide core, followed by the attachment of the bromine and methoxy group, and finally, the addition of the phenylacetyl amino group. The overall yield of the synthesis process is around 20%.
科学的研究の応用
3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a positive impact on cognitive function, memory, and learning in animal models. This compound has also been found to have neuroprotective effects and can reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
分子式 |
C22H19BrN2O3 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
3-bromo-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-28-20-12-7-16(14-19(20)23)22(27)25-18-10-8-17(9-11-18)24-21(26)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
LRDPPCPZXGULKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)
methanone](/img/structure/B250917.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
